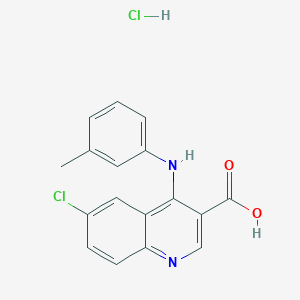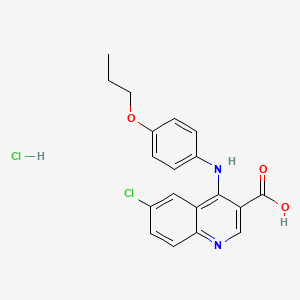
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
The synthesis of 1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)quinazoline-4-amine.
Reaction with 4-Aminophenyl Ethanone: The 2-(trifluoromethyl)quinazoline-4-amine is then reacted with 4-aminophenyl ethanone under specific conditions to form the target compound.
Reaction Conditions: Common reagents used in this synthesis include stannous chloride dihydrate for reduction and POCl3 in DMF for chlorination
化学反応の分析
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions using stannous chloride dihydrate can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, to form various substituted derivatives.
Common reagents used in these reactions include stannous chloride dihydrate for reduction and POCl3 in DMF for chlorination. Major products formed from these reactions include various substituted quinazoline derivatives .
科学的研究の応用
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Cancer Research: The compound has shown potential as an antiproliferative agent against various cancer cell lines, including PC3, K562, and HeLa.
Antimicrobial Activity: Some derivatives of this compound have demonstrated broad-spectrum antimicrobial activity.
Biofilm Inhibition: Certain derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa.
作用機序
The mechanism of action of 1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets:
Werner (WRN) Helicase Inhibition: The compound has been identified as a potential WRN helicase inhibitor, which is crucial for its antiproliferative activity.
DNA Damage Response: The compound affects the DNA damage response pathways, leading to the inhibition of cancer cell growth.
類似化合物との比較
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone can be compared with other quinazoline derivatives:
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used in the treatment of lung and pancreatic cancers.
Prazosin and Doxazosin: These compounds are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its biological activity and specificity .
特性
IUPAC Name |
1-[4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c1-10(24)11-6-8-12(9-7-11)21-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPHHCEXSKKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
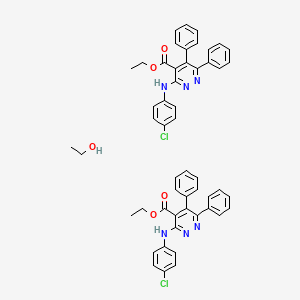
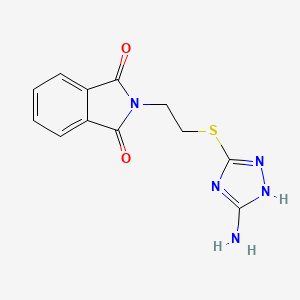
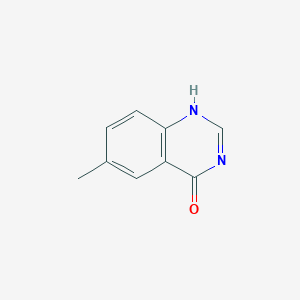
![4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B7750632.png)
![4-[(2-Ethoxyphenyl)amino]-2-methylquinoline-6-carboxylic acid](/img/structure/B7750633.png)
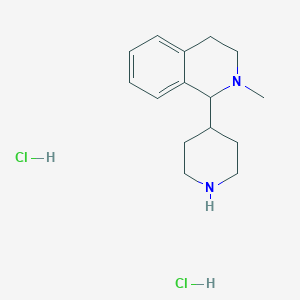

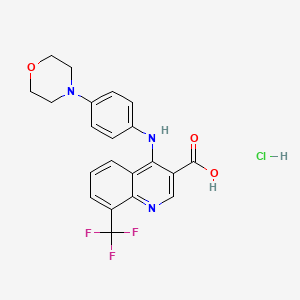
![4-[4-(4-Methylpiperidin-1-yl)anilino]-8-(trifluoromethyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7750665.png)
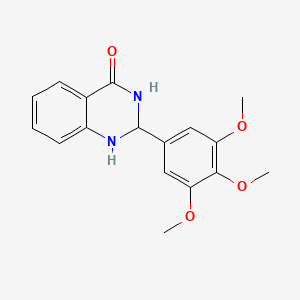
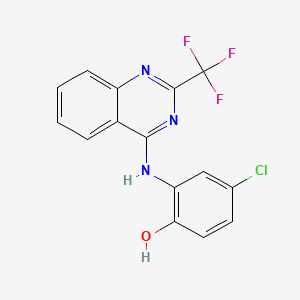
![4-[(2-Chlorophenyl)amino]-6-methoxyquinoline-3-carboxylic acid hydrochloride](/img/structure/B7750688.png)
